4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1099597-53-1
VCID: VC2651702
InChI: InChI=1S/C9H5F7/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2
SMILES: C1=CC(=C(C=C1F)C(F)(F)F)CC(F)(F)F
Molecular Formula: C9H5F7
Molecular Weight: 246.12 g/mol

4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

CAS No.: 1099597-53-1

Cat. No.: VC2651702

Molecular Formula: C9H5F7

Molecular Weight: 246.12 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene - 1099597-53-1

Specification

CAS No. 1099597-53-1
Molecular Formula C9H5F7
Molecular Weight 246.12 g/mol
IUPAC Name 4-fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H5F7/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2
Standard InChI Key USXBNOQEJSKIBU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C(F)(F)F)CC(F)(F)F
Canonical SMILES C1=CC(=C(C=C1F)C(F)(F)F)CC(F)(F)F

Introduction

Chemical Identity and Structural Properties

4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is an organofluorine compound characterized by a benzene ring substituted with three fluorine-containing groups: a fluoro group at position 4, a trifluoroethyl group at position 1, and a trifluoromethyl group at position 2. This particular arrangement of functional groups contributes to the compound's distinctive chemical behavior and physical characteristics.

The compound is identified by the following parameters:

ParameterValue
CAS Registry Number1099597-53-1
Molecular FormulaC₉H₅F₇
Molecular Weight246.12 g/mol
IUPAC Name4-fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
InChIInChI=1S/C9H5F7/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2
SMILESC1=CC(=C(C=C1F)C(F)(F)F)CC(F)(F)F
InChIKeyUSXBNOQEJSKIBU-UHFFFAOYSA-N

The structural arrangement features a benzene core with the fluorine atom at the para position relative to the trifluoroethyl group, while the trifluoromethyl group occupies the ortho position. This specific configuration contributes significantly to the molecule's electronic properties and reactivity patterns.

Physical Properties and Characterization

The physical properties of 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene reflect its highly fluorinated nature, which imparts unique characteristics that distinguish it from non-fluorinated aromatic compounds.

Physical State and Appearance

At room temperature, 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene exists as a colorless to slightly yellow liquid. The compound is typically sold commercially at 95% purity or higher .

Spectroscopic Data

Synthetic Routes and Preparation Methods

The synthesis of 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can be achieved through several synthetic pathways, each with distinct advantages depending on the starting materials and desired scale of production.

Trifluoromethylation Approaches

Chemical Reactivity and Properties

The chemical behavior of 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is largely influenced by its fluorine-rich structure, which dramatically affects its electronic properties and reactivity patterns compared to non-fluorinated analogues.

Electrophilic Aromatic Substitution

The presence of three electron-withdrawing fluorinated groups significantly deactivates the benzene ring toward electrophilic aromatic substitution reactions. The trifluoromethyl and trifluoroethyl groups, in particular, exert strong electron-withdrawing effects through both inductive and resonance mechanisms .

Nucleophilic Reactions

Conversely, the electron-deficient nature of the aromatic ring enhances its susceptibility to nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the fluorine substituent. This reactivity pattern is common among highly fluorinated aromatic compounds and can be exploited for further functionalization.

Thermal and Chemical Stability

The C-F bonds in 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene contribute to its exceptional thermal and chemical stability. The compound demonstrates resistance to oxidation, reduction, and hydrolysis under normal conditions, properties that make it valuable for applications requiring stable fluorinated building blocks.

Analytical Detection and Characterization Methods

Various analytical techniques can be employed for the detection and characterization of 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene in research and quality control contexts.

Chromatographic Methods

Gas chromatography (GC) represents a primary technique for analyzing this compound, with retention indices on non-polar columns (such as OV-101) providing valuable identification data. While specific data for 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is not directly available, related fluorinated compounds show characteristic retention behaviors that can serve as reference points .

Mass Spectrometry

Mass spectrometry offers another powerful tool for identifying and quantifying this compound. The fragmentation pattern typically includes characteristic peaks corresponding to the loss of fluorine atoms and the cleavage of the trifluoroethyl group. The molecular ion peak at m/z 246 would be expected based on its molecular weight .

Infrared Spectroscopy

Infrared spectroscopy provides additional structural confirmation through characteristic absorption bands. C-F stretching vibrations typically appear in the range of 1000-1400 cm⁻¹, while aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ .

Applications and Uses

The applications of 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene span several fields, leveraging its unique structural and chemical properties.

Research and Development

The compound serves primarily as a research chemical in organic synthesis and materials science. Its highly fluorinated structure makes it valuable for studying the effects of fluorination on material properties and chemical reactivity.

Material Science

The unique physical properties conferred by the fluorine substituents make this compound potentially useful in materials science applications, particularly in the development of specialty polymers, coatings, and electronic materials where thermal stability and chemical resistance are required.

Isomers and Related Compounds

4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene belongs to a family of structurally related fluorinated compounds that differ in the positioning of the functional groups on the benzene ring.

Structural Isomers

Several structural isomers exist, including:

Compound NameCAS NumberStructural Difference
4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene1099597-51-9Different arrangement of substituents
1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene1099597-68-8Different arrangement of substituents
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene1099597-38-2Different arrangement of substituents
2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene1099597-40-6Different arrangement of substituents

These isomers share the same molecular formula (C₉H₅F₇) and molecular weight (246.12 g/mol) but differ in the spatial arrangement of the fluorine-containing substituents .

Comparative Properties

The positional isomers exhibit subtle differences in physical and chemical properties due to the varying electronic effects and steric influences of the substituents. These differences can affect reactivity patterns, spectroscopic properties, and potential applications .

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